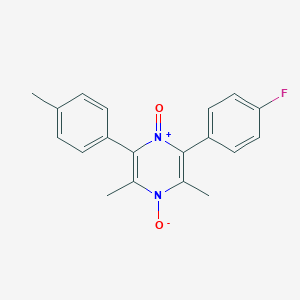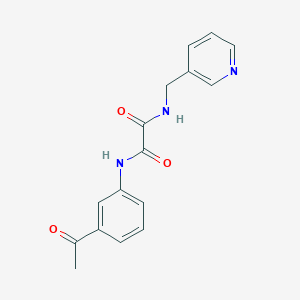![molecular formula C22H26N2O2S B4395104 N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mechanism of Action
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide irreversibly binds to the ATP-binding site of EGFR, causing inhibition of the tyrosine kinase activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. This compound has been shown to be highly selective for EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. In vivo studies have demonstrated that this compound has potent antitumor activity against NSCLC tumors with EGFR T790M mutation, while sparing normal tissues. This compound has also been shown to have minimal cardiotoxicity and neurotoxicity in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in lab experiments include its potent and selective inhibitory activity against EGFR T790M mutation, its favorable pharmacokinetic profile, and its good oral bioavailability. The limitations of using this compound in lab experiments include its irreversibility of binding to EGFR, which may limit its use in studies requiring reversible inhibition of EGFR, and its selectivity for EGFR T790M mutation, which may limit its use in studies involving wild-type EGFR.
Future Directions
For N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide research include the development of combination therapies with other targeted agents or immunotherapies to overcome resistance mechanisms and improve clinical outcomes. Other potential future directions include the investigation of this compound in other tumor types with EGFR T790M mutation and the development of biomarkers to predict response to this compound. Additionally, the development of new EGFR TKIs with improved potency, selectivity, and pharmacokinetic properties may provide new therapeutic options for NSCLC patients with EGFR mutations.
Scientific Research Applications
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In vitro and in vivo studies have shown that this compound has potent and selective inhibitory activity against EGFR T790M mutation, while sparing wild-type EGFR. This compound has also been shown to have a favorable pharmacokinetic profile and good oral bioavailability.
properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(14-17-27-18-10-4-3-5-11-18)23-20-13-7-6-12-19(20)22(26)24-15-8-1-2-9-16-24/h3-7,10-13H,1-2,8-9,14-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPITHNRZFGFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)

![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4395046.png)
![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)(2-thienylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B4395055.png)


![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)
![2,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395082.png)

methanol](/img/structure/B4395106.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)